molecular formula C13H22N6 B13141135 s-Triazine, 2-amino-4-piperidino-6-(1-pyrrolidinylmethyl)- CAS No. 22404-26-8

s-Triazine, 2-amino-4-piperidino-6-(1-pyrrolidinylmethyl)-

Cat. No.: B13141135
CAS No.: 22404-26-8
M. Wt: 262.35 g/mol
InChI Key: UNRJBYDHUJVIFF-UHFFFAOYSA-N
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Description

4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine core substituted with piperidine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitriles or amidines under acidic or basic conditions.

    Substitution Reactions: The piperidine and pyrrolidine groups are introduced via nucleophilic substitution reactions. For example, the triazine core can be reacted with piperidine and pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the triazine core is substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with modified nitrogen atoms.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology as a ligand for binding to specific proteins or enzymes. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is investigated for its potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine
  • 4-(piperidin-1-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine
  • 4-(piperidin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine

Uniqueness

4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both piperidine and pyrrolidine groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for diverse interactions with molecular targets, making it a versatile compound in various applications.

Properties

CAS No.

22404-26-8

Molecular Formula

C13H22N6

Molecular Weight

262.35 g/mol

IUPAC Name

4-piperidin-1-yl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H22N6/c14-12-15-11(10-18-6-4-5-7-18)16-13(17-12)19-8-2-1-3-9-19/h1-10H2,(H2,14,15,16,17)

InChI Key

UNRJBYDHUJVIFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCCC3

Origin of Product

United States

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